molecular formula C21H26N2O2 B14990067 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl-

1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl-

Cat. No.: B14990067
M. Wt: 338.4 g/mol
InChI Key: WAIKSTFCCDFGHV-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound is characterized by the presence of a benzimidazole core, a methanol group, and a dimethylphenoxypropyl side chain, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones in the presence of catalysts. Common catalysts include In(OTF)3, Zn(OTF)2, and Na2S2O5 . The reaction conditions often require moderate to high temperatures and can be carried out in solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of green chemistry principles, such as avoiding toxic solvents and minimizing waste, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl- involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The dimethylphenoxypropyl side chain may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-8-5-6-9-18(17)23(21)12-7-13-25-20-11-10-15(2)14-16(20)3/h5-6,8-11,14,19,24H,4,7,12-13H2,1-3H3

InChI Key

WAIKSTFCCDFGHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=C(C=C(C=C3)C)C)O

Origin of Product

United States

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